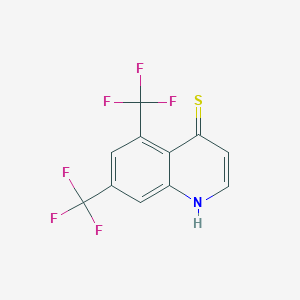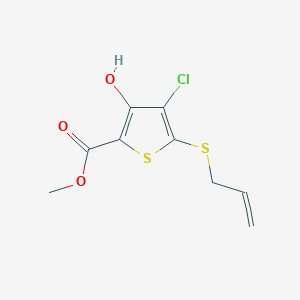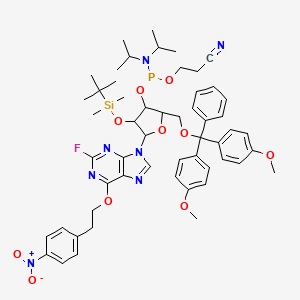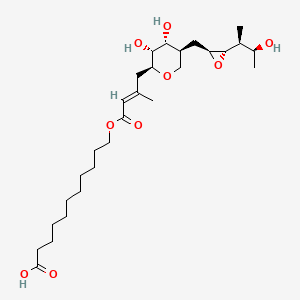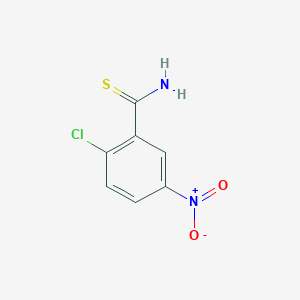
2-Chloro-5-nitrothiobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-nitrobenzothioamide is an organic compound with the molecular formula C7H5ClN2O2S It is a derivative of benzothioamide, characterized by the presence of a chloro group at the second position and a nitro group at the fifth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzothioamide typically involves the nitration of 2-chlorobenzothioamide. The process begins with the chlorination of benzothioamide to introduce the chloro group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the desired position .
Industrial Production Methods: Industrial production of 2-Chloro-5-nitrobenzothioamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The nitration step is particularly critical, requiring precise temperature control and the use of appropriate catalysts to minimize the formation of by-products .
Types of Reactions:
Oxidation: 2-Chloro-5-nitrobenzothioamide can undergo oxidation reactions, typically involving the nitro group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 2-chloro-5-aminobenzothioamide.
Substitution: Formation of various substituted benzothioamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5-nitrobenzothioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-nitrobenzothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and the biological system involved .
Comparación Con Compuestos Similares
- 2-Chloro-5-nitrobenzamide
- 2-Chloro-5-nitrobenzoic acid
- 2-Chloro-5-nitro-N-phenylbenzamide
Comparison: 2-Chloro-5-nitrobenzothioamide is unique due to the presence of both chloro and nitro groups on the benzothioamide structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, 2-Chloro-5-nitrobenzamide lacks the sulfur atom, which can significantly alter its chemical properties and reactivity. Similarly, 2-Chloro-5-nitrobenzoic acid has a carboxylic acid group instead of the thioamide group, leading to different chemical behavior and applications .
Propiedades
Número CAS |
1233505-72-0 |
|---|---|
Fórmula molecular |
C7H5ClN2O2S |
Peso molecular |
216.65 g/mol |
Nombre IUPAC |
2-chloro-5-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5ClN2O2S/c8-6-2-1-4(10(11)12)3-5(6)7(9)13/h1-3H,(H2,9,13) |
Clave InChI |
FDVZHVJSRTUEMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])C(=S)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
![3-[4-(Difluoromethoxy)phenoxy]azetidine](/img/structure/B12065136.png)
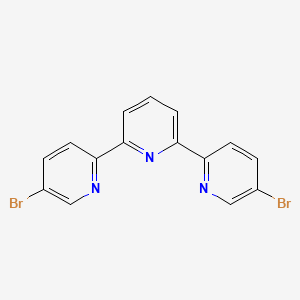

![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
